5-(1-Benzyl-1h-pyrazol-4-yl)-1h-indazol-3-amine
Overview
Description
5-(1-Benzyl-1h-pyrazol-4-yl)-1h-indazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzyl group attached to a pyrazole ring, which is further connected to an indazole moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzyl-1h-pyrazol-4-yl)-1h-indazol-3-amine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of hydrazine with a β-keto ester, followed by benzylation. The indazole ring can be synthesized via cyclization reactions involving ortho-substituted anilines and hydrazines. The final step involves coupling the benzylated pyrazole with the indazole derivative under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzyl-1h-pyrazol-4-yl)-1h-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
5-(1-Benzyl-1h-pyrazol-4-yl)-1h-indazol-3-amine has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1-Benzyl-1h-pyrazol-4-yl)-1h-indazol-3-amine involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and proliferation . This inhibition can lead to the suppression of cancer cell growth, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives: These compounds also feature a pyrazole ring and have been studied for their kinase inhibition properties.
1,1-Dibenzyl-3-(1-benzyl-1H-pyrazol-4-yl)-2-methylisothioureas: These compounds contain similar structural elements and exhibit antioxidant activity.
Uniqueness
5-(1-Benzyl-1h-pyrazol-4-yl)-1h-indazol-3-amine is unique due to its specific combination of a benzylated pyrazole and an indazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry and drug development.
Properties
IUPAC Name |
5-(1-benzylpyrazol-4-yl)-1H-indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5/c18-17-15-8-13(6-7-16(15)20-21-17)14-9-19-22(11-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H3,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYBOMHBNHLLQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC4=C(C=C3)NN=C4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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